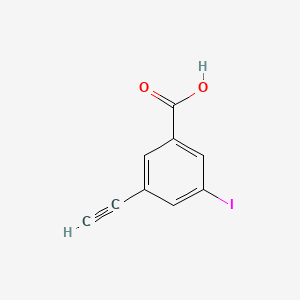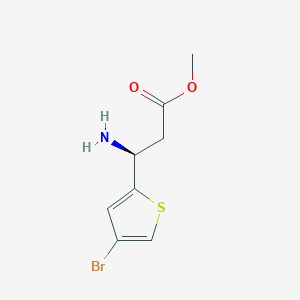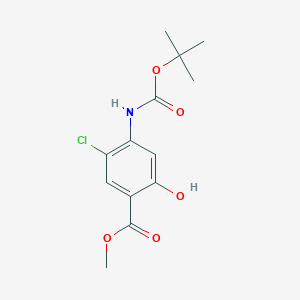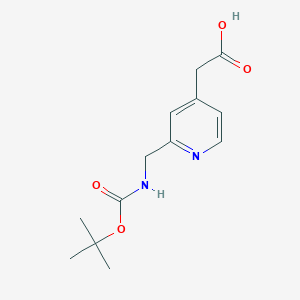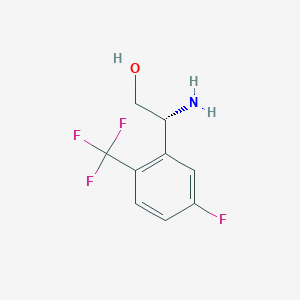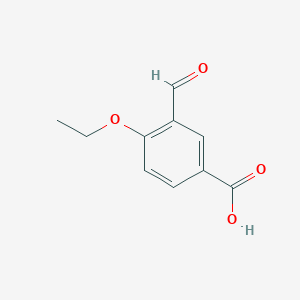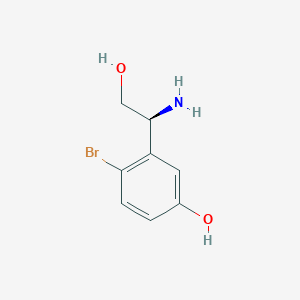
(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a chiral compound with significant potential in various scientific fields. This compound features a bromine atom, an amino group, and a hydroxyl group attached to a phenol ring, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol typically involves the following steps:
Amino Group Introduction: The addition of an amino group to the ethyl side chain.
These reactions are carried out under controlled conditions to ensure the desired stereochemistry and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of catalysts and specific solvents to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups to the phenol ring.
Aplicaciones Científicas De Investigación
(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (s)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- (s)-2-(1-Amino-2-hydroxyethyl)benzonitrile
- (s)-2-(1-Amino-2-hydroxyethyl)benzoic acid
Uniqueness
(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is unique due to the presence of the bromine atom on the phenol ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable molecule for specific applications where bromine’s reactivity is advantageous.
Propiedades
Fórmula molecular |
C8H10BrNO2 |
|---|---|
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
3-[(1S)-1-amino-2-hydroxyethyl]-4-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-7-2-1-5(12)3-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m1/s1 |
Clave InChI |
GUMTZRZYCSEZBF-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)[C@@H](CO)N)Br |
SMILES canónico |
C1=CC(=C(C=C1O)C(CO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


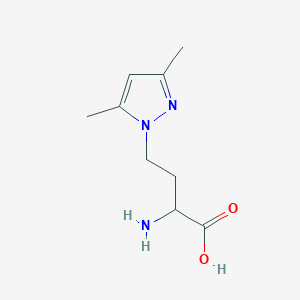

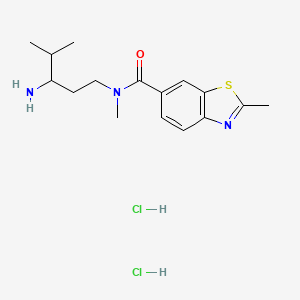
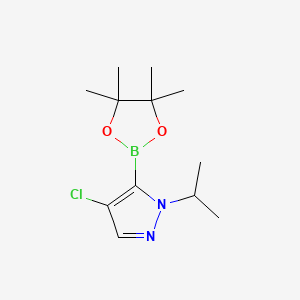
![Ethyl3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13548553.png)
![6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13548558.png)
methyl}-N-[6-(propan-2-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13548560.png)
